molecular formula C20H20N4O4S B11169769 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide

Cat. No.: B11169769
M. Wt: 412.5 g/mol
InChI Key: VFSIYISBDRTWGH-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide is a complex organic compound with a molecular formula of C20H20N4O4S and a molecular weight of 412.46 g/mol This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a phenoxypropanamide moiety

Preparation Methods

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide involves multiple steps. One common synthetic route includes the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-phenoxypropanoic acid chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The compound’s sulfamoyl group plays a crucial role in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C20H20N4O4S/c1-14-12-13-21-20(22-14)24-29(26,27)18-10-8-16(9-11-18)23-19(25)15(2)28-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

VFSIYISBDRTWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3

Origin of Product

United States

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